molecular formula C8H9ClN2OS B15273749 2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide

2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide

Cat. No.: B15273749
M. Wt: 216.69 g/mol
InChI Key: RVWZODYYKCCNJK-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C8H9ClN2OS and a molecular weight of 216.69 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenyl group, a sulfanyl group, and a hydroxyethanimidamide group. It is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide involves several steps. One common method includes the reaction of 2-chlorobenzenethiol with ethyl chloroacetate to form an intermediate, which is then reacted with hydroxylamine hydrochloride to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the hydroxyethanimidamide group may interact with enzymes and other proteins, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide can be compared with other similar compounds, such as:

The uniqueness of 2-[(2-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C8H9ClN2OS

Molecular Weight

216.69 g/mol

IUPAC Name

2-(2-chlorophenyl)sulfanyl-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H9ClN2OS/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

RVWZODYYKCCNJK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)SC/C(=N/O)/N)Cl

Canonical SMILES

C1=CC=C(C(=C1)SCC(=NO)N)Cl

Origin of Product

United States

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